molecular formula C11H11BrN2O3 B13336402 3-Bromo-1-(4-nitrophenyl)piperidin-2-one

3-Bromo-1-(4-nitrophenyl)piperidin-2-one

Cat. No.: B13336402
M. Wt: 299.12 g/mol
InChI Key: JJGKXCXLQCYDLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(4-nitrophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a bromine atom at the third position and a nitrophenyl group at the first position of the piperidin-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(4-nitrophenyl)piperidin-2-one typically involves the bromination of 1-(4-nitrophenyl)piperidin-2-one. One common method includes the following steps:

    Starting Material: 1-(4-nitrophenyl)piperidin-2-one.

    Bromination: The bromination reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.

    Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(4-nitrophenyl)piperidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation Reactions: The piperidinone ring can undergo oxidation to form lactams or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as potassium carbonate.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Derivatives with different substituents replacing the bromine atom.

    Reduction: 3-Amino-1-(4-nitrophenyl)piperidin-2-one.

    Oxidation: Oxidized piperidinone derivatives.

Scientific Research Applications

3-Bromo-1-(4-nitrophenyl)piperidin-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(4-nitrophenyl)piperidin-2-one depends on its specific application. In medicinal chemistry, its effects are likely mediated through interactions with biological targets such as enzymes or receptors. The bromine and nitrophenyl groups may play a role in binding to these targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)piperidin-2-one: Lacks the bromine atom but shares the nitrophenyl group and piperidinone ring.

    3-Bromo-1-(4-bromophenyl)piperidin-2-one: Similar structure but with an additional bromine atom on the phenyl ring.

Uniqueness

3-Bromo-1-(4-nitrophenyl)piperidin-2-one is unique due to the presence of both bromine and nitrophenyl groups, which can influence its reactivity and potential applications. The combination of these functional groups may provide distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H11BrN2O3

Molecular Weight

299.12 g/mol

IUPAC Name

3-bromo-1-(4-nitrophenyl)piperidin-2-one

InChI

InChI=1S/C11H11BrN2O3/c12-10-2-1-7-13(11(10)15)8-3-5-9(6-4-8)14(16)17/h3-6,10H,1-2,7H2

InChI Key

JJGKXCXLQCYDLY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.